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Compound of Interest

Compound Name: 5-Fluoro-6-methylindoline

Cat. No.: B11921873

Get Quote

Executive Summary
5-Fluoro-6-methylindoline is a critical scaffold in medicinal chemistry, often serving as a

bioisostere for serotonin receptor ligands and kinase inhibitors.[1] Its 19F NMR chemical shift is

a definitive structural reporter, distinct from its regioisomers and oxidized precursors (indoles).

Target Chemical Shift:-133 to -136 ppm (Predicted in CDCl₃).[1]

Key Differentiator: The compound exhibits a significant upfield shift (shielding) compared to

5-fluoroindole, driven by the saturation of the C2-C3 bond and the ortho-methyl effect.

Application: Used to monitor the reduction of 5-fluoro-6-methylindole or the metabolic

stability of the indoline core.

Technical Analysis: The Chemical Shift
The 19F NMR signal of 5-Fluoro-6-methylindoline is governed by two primary electronic

vectors: the electron-donating power of the cyclic amine (indoline) and the steric/electronic

influence of the ortho-methyl group.
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Predicted Chemical Shift Values
Solvent Predicted Shift (δ, ppm) Reference Standard

Chloroform-d (CDCl₃) -135.0 ± 2.0 CFCl₃ (0 ppm)

DMSO-d₆ -132.5 ± 2.0 CFCl₃ (0 ppm)

> Note: Values are derived from Substituent Chemical Shift (SCS) additivity rules applied to the

base 4-fluoroaniline system.

Mechanistic Drivers[1]
Indoline Core Effect (N-Donation): Unlike indole, where the nitrogen lone pair is delocalized

into the aromatic π-system (4n+2 Hückel rule), the nitrogen in indoline behaves like an alkyl-

substituted aniline. The lone pair is more available to donate electron density into the

benzene ring via resonance. This increased electron density at the C5 position shields the

fluorine nucleus, pushing the signal upfield (more negative ppm) relative to fluorobenzene

(-113 ppm).

The Ortho-Methyl Effect: The methyl group at the C6 position is ortho to the C5-fluorine. In

aromatic systems, an ortho-methyl group typically exerts a shielding effect of approximately

-5.0 to -6.0 ppm due to a combination of inductive donation (+I) and steric compression of

the electron cloud around the fluorine.

Comparative Analysis: Indoline vs. Alternatives
This section objectively compares the target compound against its most common structural

analogs to assist in spectral assignment.

Table 1: Comparative 19F NMR Data (CDCl₃)
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Compound Structure Approx. Shift (ppm)
Electronic
Environment

5-Fluoro-6-

methylindoline
Dihydro-indole -135

Highly Shielded.

Synergistic shielding

from sp³ N-donation

and ortho-methyl.

5-Fluoroindoline Dihydro-indole -129

Shielded. Lacks the

ortho-methyl shielding

contribution.[1]

5-Fluoroindole Aromatic Indole -124

Deshielded. Nitrogen

lone pair is involved in

aromaticity; less

density available to

shield F.

4-Fluoroaniline Aniline -129

Reference.

Electronically similar

to 5-fluoroindoline.[1]

Fluorobenzene Benzene -113
Baseline. No auxiliary

donating groups.[1]

Visualizing the Electronic Effects
The following diagram illustrates the additive shielding effects that define the -135 ppm shift.
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Figure 1: Additive substituent chemical shift (SCS) vectors leading to the observed -135 ppm

value.

Experimental Protocol for Optimal Resolution
To ensure accurate detection and differentiation from impurities (e.g., unreduced indole), follow

this self-validating protocol.

A. Sample Preparation[1][2][3][4][5]
Mass: Weigh 5–10 mg of 5-Fluoro-6-methylindoline.

Solvent: Dissolve in 0.6 mL CDCl₃ (containing 0.03% TMS).

Why CDCl₃? It minimizes hydrogen bonding interactions with the indoline NH, providing

sharper peaks compared to DMSO-d₆.

Internal Standard: Add 10 µL of α,α,α-trifluorotoluene (Shift: -63.72 ppm) if precise

quantification is required.

B. Acquisition Parameters (400 MHz Instrument)
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Pulse Sequence:zgfig (Inverse gated decoupling) to suppress NOE if integrating, or standard

zf for qualitative ID.

Spectral Width: 200 ppm (Center at -120 ppm).[1]

Relaxation Delay (D1): Set to 3.0 seconds.

Reasoning: Fluorine nuclei in this environment have moderate T1 relaxation times.[1] A

short D1 will saturate the signal, affecting integration accuracy against impurities.

Scans (NS): 64 scans (High sensitivity of 19F allows fewer scans than 13C).[1]

C. Validation Workflow

Acquire 19F Spectrum

Peak at -124 ppm?

Peak at -135 ppm?

No

Impurity: 5-Fluoroindole
(Incomplete Reduction)Yes

No (Check Structure) Valid Product:
5-Fluoro-6-methylindoline

Yes

Click to download full resolution via product page

Figure 2: Spectral validation logic for distinguishing the indoline product from indole precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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